molecular formula C4H12NO7P2- B1258674 Alendronate(1-)

Alendronate(1-)

Cat. No. B1258674
M. Wt: 248.09 g/mol
InChI Key: OGSPWJRAVKPPFI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Alendronate(1-) is an organic anion. It is a conjugate base of an alendronic acid.

Scientific Research Applications

1. Dental Implant Success

Alendronate has shown promise in dental applications, particularly in enhancing bone density around dental implants. A clinical study demonstrated that the topical application of alendronate gel significantly increased bone density around immediately loaded dental implants, suggesting a higher success rate for these implants (Yousef & Ateia, 2021).

2. Osteoporosis Management

Alendronate is well-studied in the treatment of osteoporosis. It has a pivotal role in reducing both vertebral and non-vertebral fracture risk, with extensive research underscoring its effectiveness in managing postmenopausal osteoporosis, primary prevention, and glucocorticoids-induced osteoporosis (Prinsloo & Hosking, 2006).

3. Enhancing Osteoporosis Prevention Strategies

Research has explored combining low-magnitude whole-body vibration (WBV) with alendronate to enhance its protective effect on bone properties. In ovariectomized rats, alendronate combined with WBV showed significant improvements in trabecular architecture, suggesting a potential for combined therapies in osteoporosis prevention (Chen et al., 2014).

4. Application in Bone Tissue Engineering

Alendronate's osteogenic potential is being harnessed in bone tissue engineering. The incorporation of alendronate in biomineralized microspheres has shown to significantly enhance osteogenesis, offering promising strategies for bone repair and regeneration (Wei et al., 2019).

5. Understanding Mechanisms of Action

Research has identified alendronate as a specific inhibitor of farnesyl diphosphate synthase, a critical enzyme in the mevalonate pathway. This discovery has implications for understanding how alendronate and similar bisphosphonates function at a molecular level, potentially guiding the development of new therapies (Bergstrom et al., 2000).

6. Potential in Cancer Research

Alendronate has shown potential in cancer research, particularly in inhibiting the migration of human ovarian cancer cells. This suggests its potential role beyond bone resorption inhibition, possibly affecting cell motility and invasion in cancer therapy (Sawada et al., 2002).

7. Periodontal Disease in Diabetes Mellitus

A study on type 2 diabetes mellitus patients with periodontal disease found that alendronate treatment resulted in significant improvements in periodontal parameters and alveolar bone crest height. This highlights alendronate's potential role in managing periodontal disease in diabetic patients (Rocha et al., 2001).

8. Innovative Drug Delivery Systems

Alendronate's effectiveness has been explored through innovative delivery systems like self-dissolving microneedle arrays. This method showed promising results in transdermal absorption and osteoporosis treatment in rat models, indicating a potential for new administration routes for alendronate (Katsumi et al., 2012).

properties

IUPAC Name

(4-amino-1-hydroxy-1-phosphonobutyl)-hydroxyphosphinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H13NO7P2/c5-3-1-2-4(6,13(7,8)9)14(10,11)12/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSPWJRAVKPPFI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(O)(P(=O)(O)O)P(=O)(O)[O-])CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12NO7P2-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alendronate(1-)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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